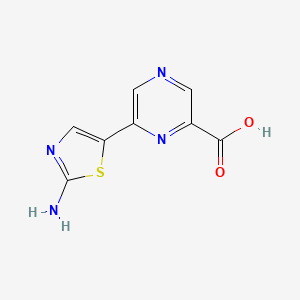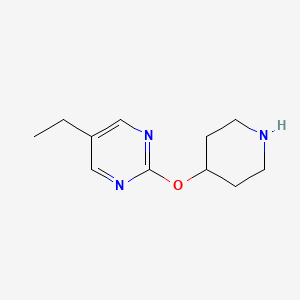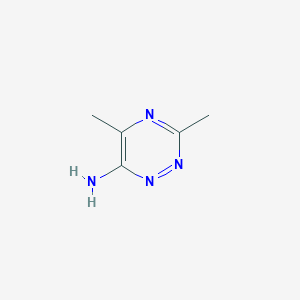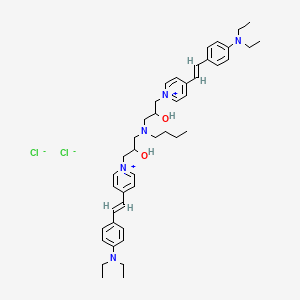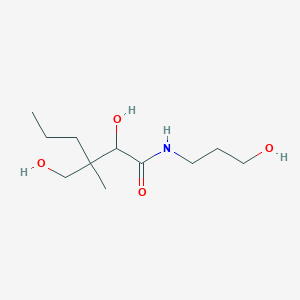![molecular formula C54H33N7 B13101415 Tri([5,5'-biquinolin]-8-yl)amine CAS No. 920969-09-1](/img/structure/B13101415.png)
Tri([5,5'-biquinolin]-8-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri([5,5’-biquinolin]-8-yl)amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a complex structure with biquinolinyl groups attached to a central amine nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri([5,5’-biquinolin]-8-yl)amine typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. This process can be carried out using different methods, including:
Direct Alkylation: This involves the reaction of ammonia with haloalkanes in the presence of a base to form primary amines.
Reductive Amination: This method involves the reaction of aldehydes or ketones with ammonia or amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of Tri([5,5’-biquinolin]-8-yl)amine may involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tri([5,5’-biquinolin]-8-yl)amine can undergo various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitro compounds, or amine oxides.
Reduction: Reduction of nitro compounds can yield amines.
Substitution: Amines can participate in nucleophilic substitution reactions with alkyl halides to form higher-order amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acid chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary, secondary, or tertiary amines.
Substitution: Formation of quaternary ammonium salts.
Scientific Research Applications
Tri([5,5’-biquinolin]-8-yl)amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tri([5,5’-biquinolin]-8-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to act as a ligand, modulating the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Triethylamine: A simpler amine with three ethyl groups attached to the nitrogen atom.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
Its ability to form stable coordination complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .
Properties
CAS No. |
920969-09-1 |
|---|---|
Molecular Formula |
C54H33N7 |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
5-quinolin-5-yl-N,N-bis(5-quinolin-5-ylquinolin-8-yl)quinolin-8-amine |
InChI |
InChI=1S/C54H33N7/c1-10-34(40-13-4-28-55-46(40)19-1)37-22-25-49(52-43(37)16-7-31-58-52)61(50-26-23-38(44-17-8-32-59-53(44)50)35-11-2-20-47-41(35)14-5-29-56-47)51-27-24-39(45-18-9-33-60-54(45)51)36-12-3-21-48-42(36)15-6-30-57-48/h1-33H |
InChI Key |
FDTUSDLXULJBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=C4C=CC=NC4=C(C=C3)N(C5=C6C(=C(C=C5)C7=C8C=CC=NC8=CC=C7)C=CC=N6)C9=C1C(=C(C=C9)C2=C3C=CC=NC3=CC=C2)C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


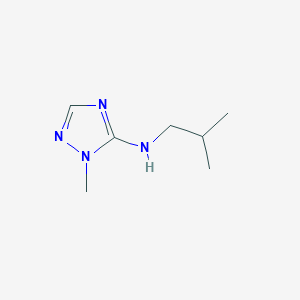
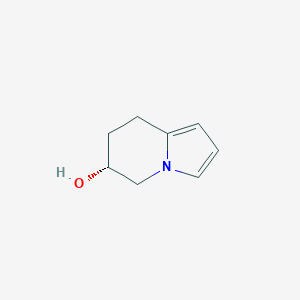


![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

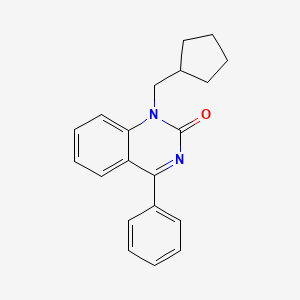
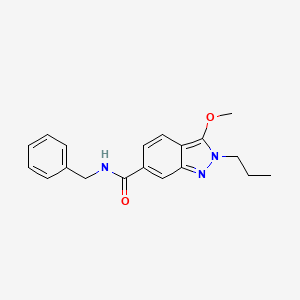
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
